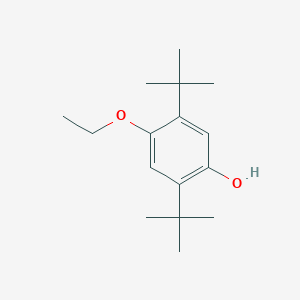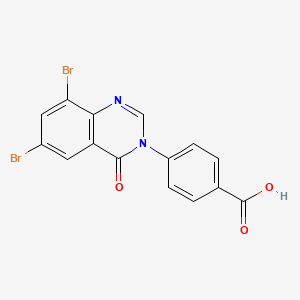
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves the following steps:
Bromination: The starting material, quinazolinone, is brominated at the 6 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The dibromoquinazolinone is then coupled with benzoic acid or its derivatives using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the quinazolinone ring.
Oxidation: Higher carboxylic acids derived from the benzoic acid moiety.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its structural similarity to other bioactive quinazolinones.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid would depend on its specific application. Generally, quinazolinones exert their effects by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxoquinazolin-3(4H)-yl)benzoic acid: Lacks the bromine atoms, potentially less reactive.
6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)benzoic acid: Chlorine atoms instead of bromine, different reactivity and biological activity.
4-(6,8-Dimethyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: Methyl groups instead of bromine, different steric and electronic effects.
Uniqueness
The presence of bromine atoms in 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid makes it more reactive and potentially more bioactive compared to its analogs. This can lead to unique interactions with biological targets and different chemical reactivity.
Propriétés
Numéro CAS |
91164-37-3 |
|---|---|
Formule moléculaire |
C15H8Br2N2O3 |
Poids moléculaire |
424.04 g/mol |
Nom IUPAC |
4-(6,8-dibromo-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H8Br2N2O3/c16-9-5-11-13(12(17)6-9)18-7-19(14(11)20)10-3-1-8(2-4-10)15(21)22/h1-7H,(H,21,22) |
Clé InChI |
SIQCKCJCEKPLPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
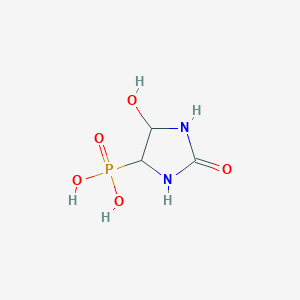
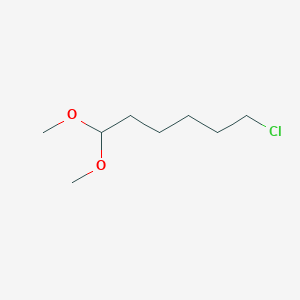
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
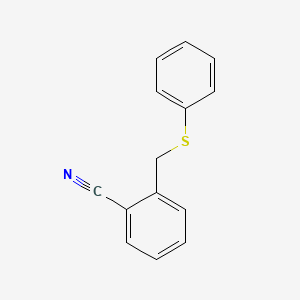

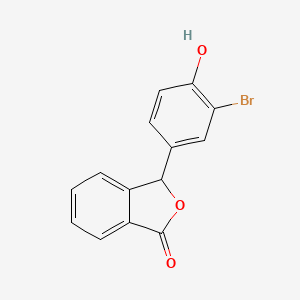
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
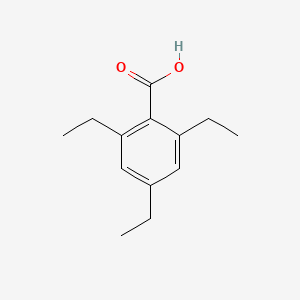
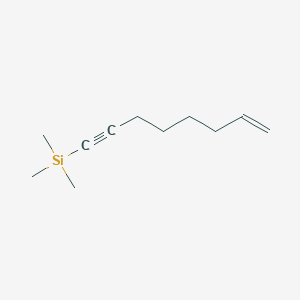
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
